3-(dimethylamino)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide
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Description
3-(dimethylamino)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is a useful research compound. Its molecular formula is C19H24N2O3 and its molecular weight is 328.412. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activities
Novel benzamide derivatives, including compounds structurally related to 3-(dimethylamino)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide, have been synthesized and examined for their pharmacological activities. For instance, a study on N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives revealed a compound with balanced gastrointestinal prokinetic and antiemetic activities, highlighting its potential as a new type of gastrointestinal prokinetic agent (Sakaguchi et al., 1992).
Structural and Chemical Properties
Research into the structural and chemical properties of benzamide derivatives provides insights into their potential applications in various fields. For instance, the study of substituted 3‐aminopropenoates, which includes compounds with dimethylamino substituents, contributes to understanding the impact of bulky substituents on molecular structure and potential reactivity (Sinur, Golič, & Stanovnik, 1994).
Electrophilic Cyclization Applications
The electrophilic cyclization of benzamide derivatives to produce chalcogenoxanthen-9-ones demonstrates the chemical versatility of these compounds. Such reactions are significant for synthesizing novel organometallic compounds with potential applications in materials science and catalysis (Valle, Donnelly, Holt, & Detty, 2005).
Block Copolymer Applications
The selective quaternization of 2-(dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers showcases the potential of benzamide derivatives in polymer chemistry. Such cationic diblock copolymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, indicating their utility in drug delivery systems and nanotechnology (Bütün, Armes, & Billingham, 2001).
Antitumor Activity
The exploration of acridine monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide for antitumor activity highlights the therapeutic potential of benzamide derivatives in oncology. Such studies contribute to the development of new antileukemic agents and improve understanding of structure-activity relationships in anticancer drug design (Rewcastle, Atwell, Chambers, Baguley, & Denny, 1986).
Properties
IUPAC Name |
3-(dimethylamino)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21(2)16-9-5-8-15(11-16)19(22)20-13-18(24-4)14-7-6-10-17(12-14)23-3/h5-12,18H,13H2,1-4H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYTVVAFDYBNFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC(=CC=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.